molecular formula C13H19NO3 B2504593 Tert-butyl 2-(3-aminophenoxy)propanoate CAS No. 2287286-09-1

Tert-butyl 2-(3-aminophenoxy)propanoate

Cat. No.: B2504593
CAS No.: 2287286-09-1
M. Wt: 237.299
InChI Key: JUNNKGGWALCKGI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-aminophenoxy)propanoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of propanoic acid, featuring a tert-butyl ester group and an aminophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-aminophenoxy)propanoate typically involves the reaction of tert-butyl 2-bromo-2-(3-aminophenoxy)propanoate with a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-aminophenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated products.

Scientific Research Applications

Tert-butyl 2-(3-aminophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-aminophenoxy)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-(3-aminophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(12(15)17-13(2,3)4)16-11-7-5-6-10(14)8-11/h5-9H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNNKGGWALCKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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